![molecular formula C5H5BrCl2N2 B2756759 6-Bromo-3-chloropyridin-2-amine;hydrochloride CAS No. 2408969-80-0](/img/structure/B2756759.png)
6-Bromo-3-chloropyridin-2-amine;hydrochloride
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Overview
Description
6-Bromo-3-chloropyridin-2-amine;hydrochloride is a chemical compound with the molecular formula C5H4BrClN2 . It is mainly used as a starting material for the production of many pharmaceutical compounds .
Molecular Structure Analysis
The InChI code for 6-Bromo-3-chloropyridin-2-amine;hydrochloride is 1S/C5H4BrClN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Bromo-3-chloropyridin-2-amine;hydrochloride is a solid at room temperature . It has a molecular weight of 207.46 .Scientific Research Applications
Chemical Synthesis and Catalysis
6-Bromo-3-chloropyridin-2-amine hydrochloride serves as a pivotal intermediate in organic synthesis, particularly in the formation of complex molecules through catalytic processes. A notable application involves its use in selective amination reactions catalyzed by palladium complexes. This process demonstrates high chemoselectivity and efficiency, transforming polyhalopyridines into aminated products with significant yields. Such reactions are fundamental in constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and materials science (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Regioselective Transformations
The compound is also instrumental in studying regioselective displacement reactions, where its reactivity with different nucleophiles is explored. For instance, its reaction with ammonia under specific conditions can lead to regioselectively substituted pyrimidines, showcasing its versatility in organic synthesis. Such studies provide insights into the reactivity patterns of halogenated pyridines and contribute to the development of methodologies for synthesizing structurally diverse heterocycles (A. Doulah et al., 2014).
Ligand Design in Coordination Chemistry
In coordination chemistry, 6-Bromo-3-chloropyridin-2-amine hydrochloride is utilized for synthesizing novel ligands. These ligands exhibit unique coordination modes and steric properties when bound to metal centers, influencing the geometric and electronic structures of the resultant complexes. The synthesis and characterization of such ligands and their metal complexes have implications for catalysis, magnetic materials, and molecular electronics. The study of asymmetry and steric hindrance in tripodal ligands, for example, has led to the development of complexes that challenge the limits of octahedral geometry (L. Benhamou et al., 2011).
Advanced Materials and Functional Molecules
Furthermore, the compound is foundational in the synthesis of advanced materials and functional molecules. By participating in thermal amination reactions or acting as a building block for heteroarylation, 6-Bromo-3-chloropyridin-2-amine hydrochloride enables the creation of molecules with specific properties, such as luminescence, electronic conductivity, or biological activity. This versatility underscores its value in materials science and medicinal chemistry, where the development of new compounds can lead to technological advances and therapeutic agents (A. Faust, Oliver Wolff, S. Waldvogel, 2009).
Safety and Hazards
properties
IUPAC Name |
6-bromo-3-chloropyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2.ClH/c6-4-2-1-3(7)5(8)9-4;/h1-2H,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSVQMKXXJYRLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-chloropyridin-2-amine;hydrochloride |
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